

An In-depth Technical Guide to 2-Propionylthiazole (CAS: 43039-98-1)

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Compound of Interest

Compound Name: 2-Propionylthiazole

Cat. No.: B1293893

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-propionylthiazole** (CAS Number: 43039-98-1), a key aroma compound with significant applications in the flavor and fragrance industry. This document consolidates its physicochemical properties, outlines detailed experimental protocols for its synthesis and analysis, and explores its formation through the Maillard reaction. While **2-propionylthiazole** is primarily recognized for its sensory characteristics, this guide also touches upon the broader biological context of thiazole derivatives. All quantitative data is presented in structured tables, and key processes are visualized through diagrams generated using Graphviz, adhering to specified formatting requirements.

Physicochemical Properties

2-Propionylthiazole, also known as 1-(1,3-thiazol-2-yl)propan-1-one, is a pale yellow, oily liquid recognized for its distinct bread, nutty, and popcorn-like aroma.^{[1][2]} Its molecular and physical characteristics are summarized in the tables below.

Table 1: Chemical Identification

Identifier	Value
CAS Number	43039-98-1[1]
Molecular Formula	C ₆ H ₇ NOS[3]
Molecular Weight	141.19 g/mol [1]
IUPAC Name	1-(1,3-thiazol-2-yl)propan-1-one[1]
Synonyms	2-Propionyl thiazole, Ethyl 2-thiazolyl ketone[1]

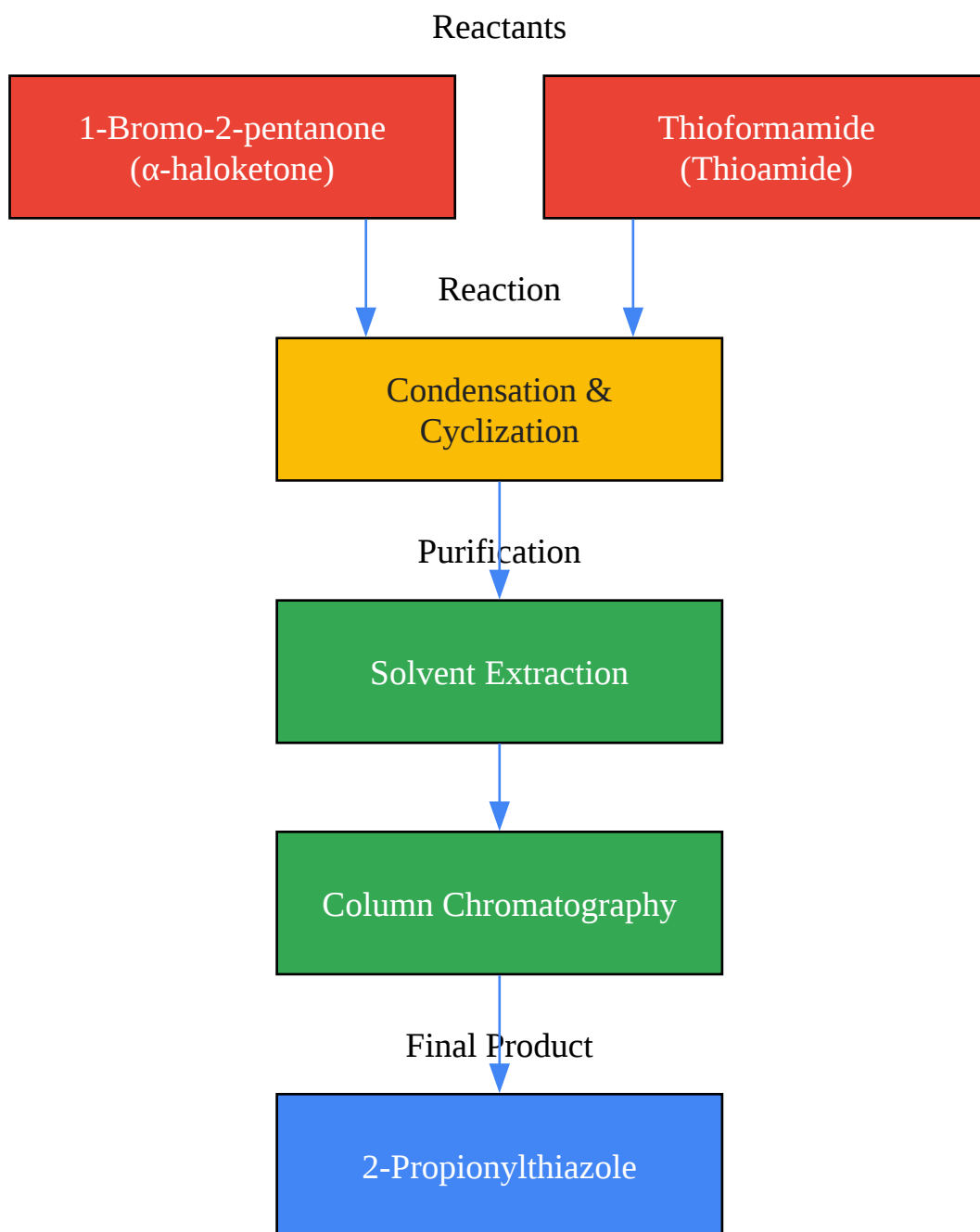
Table 2: Physical and Chemical Properties

Property	Value	Source
Appearance	Pale yellow, clear liquid	[4]
Odor Profile	Bready, nutty, popcorn-like	[2]
Boiling Point	110 °C @ 5.00 mm Hg	[4]
Specific Gravity	1.205 - 1.210 @ 25 °C	[4]
Refractive Index	1.528 - 1.533 @ 20 °C	[4]
Flash Point	> 93.33 °C (> 200 °F)	[4]
Solubility	Insoluble in water; soluble in fats, oils, and most organic solvents.	[1]

Synthesis of 2-Propionylthiazole

While a specific, detailed protocol for the synthesis of **2-propionylthiazole** is not readily available in published literature, a plausible and effective method can be derived from the well-established Hantzsch thiazole synthesis. This involves the reaction of an α -haloketone with a thioamide.

Proposed Synthesis Workflow: Hantzsch Thiazole Synthesis



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Caption: Proposed workflow for the synthesis of **2-propionylthiazole**.

Experimental Protocol: Hantzsch Synthesis

Materials:

- 1-Bromo-2-pentanone
- Thioformamide
- Ethanol (absolute)
- Sodium bicarbonate (NaHCO_3)
- Dichloromethane (CH_2Cl_2)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexane and Ethyl acetate (for chromatography)

Procedure:

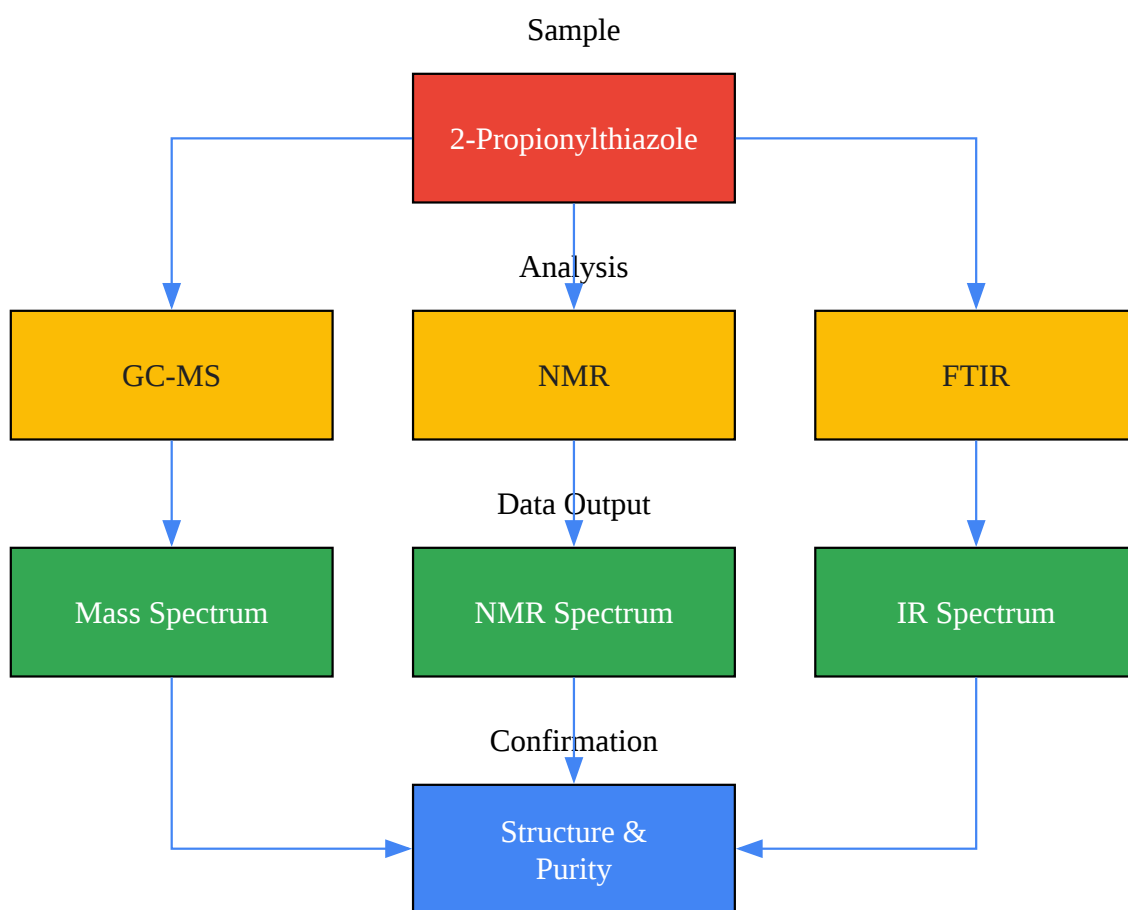
- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioformamide (1 equivalent) in absolute ethanol.
- **Addition of α -haloketone:** To the stirred solution, add 1-bromo-2-pentanone (1 equivalent) dropwise at room temperature.
- **Reaction:** Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
- **Extraction:** Remove the ethanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).
- **Drying and Concentration:** Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator.

- Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure **2-propionylthiazole**.

Analytical Methods

The purity and structure of **2-propionylthiazole** can be confirmed using a combination of chromatographic and spectroscopic techniques.

Analytical Workflow



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Caption: General workflow for the analytical characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer.
- Column: DB-5 or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 μ m film thickness).

GC Parameters:

- Injector Temperature: 250 °C
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.
- Injection Mode: Split (split ratio 50:1).

MS Parameters:

- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-350.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **2-propionylthiazole** in approximately 0.6 mL of deuterated chloroform (CDCl_3).
- Filter the solution into a 5 mm NMR tube to remove any particulate matter.^[5]

^1H NMR (400 MHz, CDCl_3):

- Expected chemical shifts (δ , ppm): ~8.0-7.5 (m, 2H, thiazole protons), 3.0 (q, 2H, $-\text{CH}_2-$), 1.2 (t, 3H, $-\text{CH}_3$).

^{13}C NMR (100 MHz, CDCl_3):

- Expected chemical shifts (δ , ppm): ~195 ($-\text{C}=\text{O}$), ~170 (C2 of thiazole), ~145 (C4 of thiazole), ~122 (C5 of thiazole), ~30 ($-\text{CH}_2-$), ~8 ($-\text{CH}_3$).

Fourier-Transform Infrared (FTIR) Spectroscopy

Methodology:

- Attenuated Total Reflectance (ATR) is a suitable method for the liquid sample.
- Place a drop of **2-propionylthiazole** directly onto the ATR crystal.
- Record the spectrum from 4000 to 400 cm^{-1} .

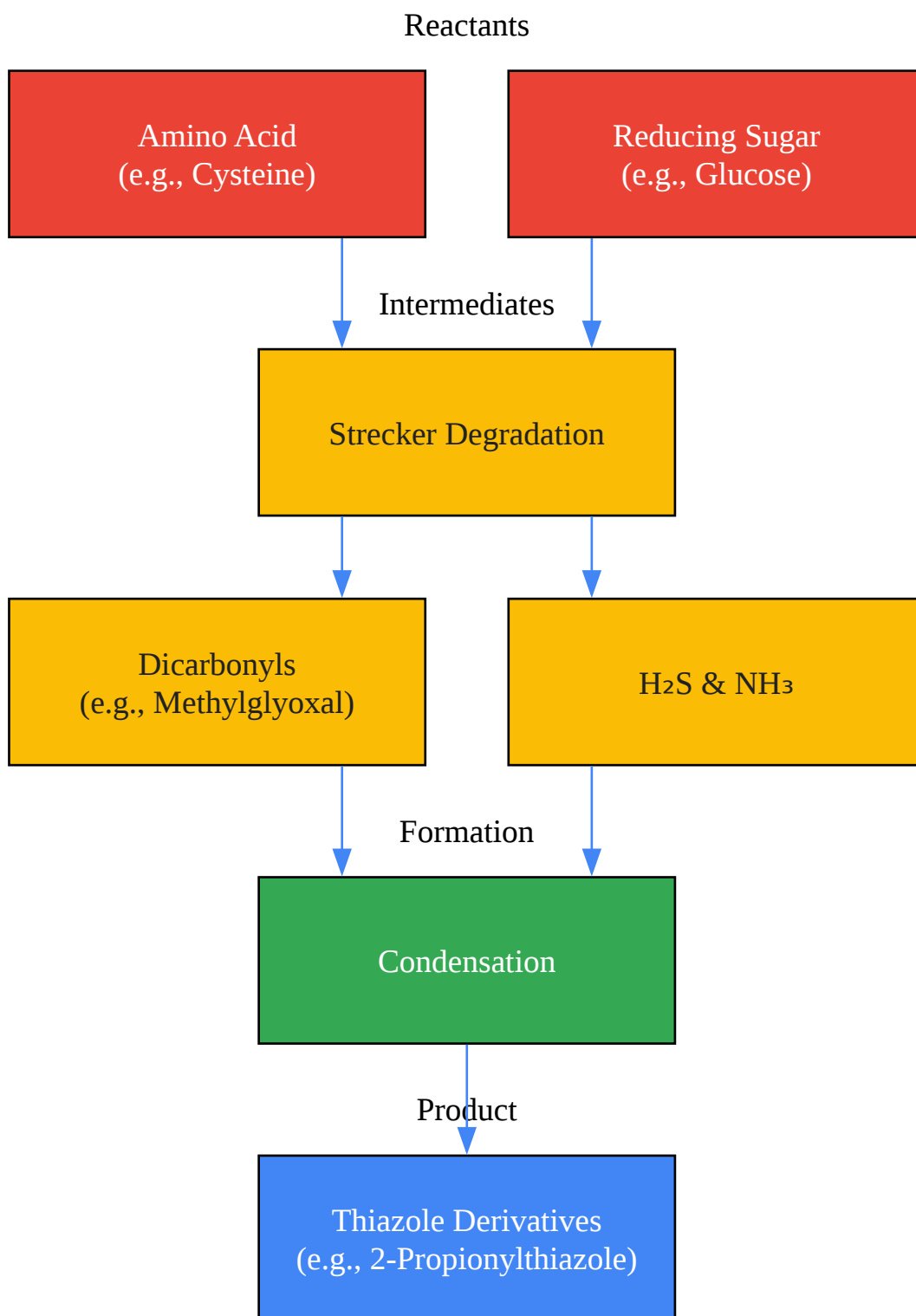
Expected Characteristic Peaks (cm^{-1}):

- ~1680 ($\text{C}=\text{O}$ stretching)
- ~1500-1600 ($\text{C}=\text{N}$ and $\text{C}=\text{C}$ stretching in the thiazole ring)
- ~2900-3000 ($\text{C}-\text{H}$ stretching of the ethyl group)

Formation in the Maillard Reaction

2-Propionylthiazole is a known product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the heating of food.^[6] This reaction is responsible for the development of characteristic flavors and aromas in cooked foods.

Maillard Reaction Pathway to Thiazoles



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Caption: Simplified pathway for thiazole formation in the Maillard reaction.

The formation of **2-propionylthiazole** in this pathway likely involves the reaction of dicarbonyl compounds, such as methylglyoxal, with hydrogen sulfide (H₂S) and ammonia (NH₃), which are generated from the Strecker degradation of cysteine.[6]

Biological Activity and Safety

The primary biological role of **2-propionylthiazole** is related to its interaction with olfactory receptors, resulting in its characteristic aroma. In the context of drug development, there is no specific evidence to suggest that **2-propionylthiazole** modulates any particular signaling pathways. However, the thiazole ring is a common scaffold in many biologically active compounds with a wide range of therapeutic applications.

Table 3: Toxicological Data

Test	Species	Route	Value	Source
LD ₅₀	Mouse	Oral	2113 mg/kg	[7]

Safety Summary:

- **2-Propionylthiazole** is classified as irritating to the eyes, respiratory system, and skin.[4]
- It is considered to have no safety concern at current levels of intake when used as a flavoring agent.[8]

Conclusion

2-Propionylthiazole is a well-characterized aroma compound with significant industrial importance. This technical guide has provided a detailed summary of its physicochemical properties, plausible and detailed protocols for its synthesis and analysis, and an overview of its formation and biological context. The provided information is intended to be a valuable resource for researchers, scientists, and professionals in the fields of flavor chemistry, food science, and drug development who may encounter or utilize this compound in their work. Further research could focus on elucidating more efficient and sustainable synthesis routes and exploring the potential for other biological activities of this and related thiazole derivatives.

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